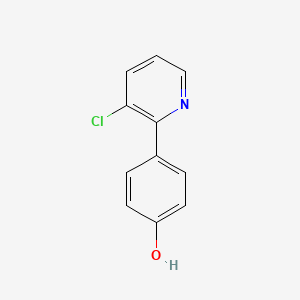

4-(3-Chloropyridin-2-yl)phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

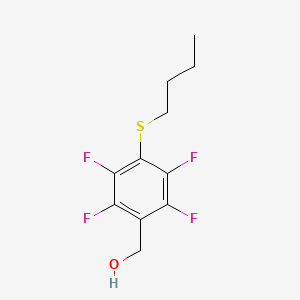

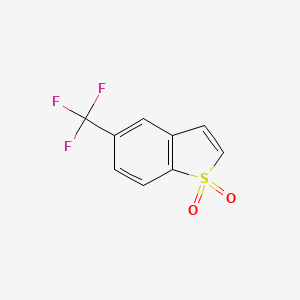

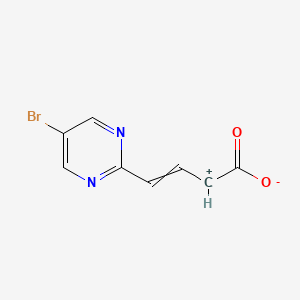

“4-(3-Chloropyridin-2-yl)phenol” is a chemical compound with the CAS Number: 1873342-46-1 . It has a molecular weight of 205.64 and its IUPAC name is this compound . It is typically stored at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H8ClNO/c12-10-2-1-7-13-11(10)8-3-5-9(14)6-4-8/h1-7,14H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . Phenols, in general, are known to be colorless liquids or solids that turn reddish-brown in the atmosphere due to oxidation . They have high boiling points due to the presence of intermolecular hydrogen bonding .Applications De Recherche Scientifique

4-(3-Chloropyridin-2-yl)phenolyridinol is used in a wide range of scientific research applications. It is used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as a starting material for the synthesis of a variety of other compounds, including pyridinium salts, quaternary ammonium salts, and pyridinium chlorides. In addition, 4-(3-Chloropyridin-2-yl)phenolyridinol is used as a catalyst in the synthesis of a variety of organic compounds, and as an intermediate in the synthesis of a variety of pharmaceuticals.

Mécanisme D'action

4-(3-Chloropyridin-2-yl)phenolyridinol is an organic compound that is believed to act as an inhibitor of the enzyme acetylcholinesterase. Acetylcholinesterase is an enzyme that is responsible for the breakdown of the neurotransmitter acetylcholine. When 4-(3-Chloropyridin-2-yl)phenolyridinol binds to acetylcholinesterase, it prevents the enzyme from breaking down acetylcholine, leading to an increase in the concentration of acetylcholine in the synapse. This increased concentration of acetylcholine leads to an increase in the activity of the cholinergic system, which is responsible for a variety of physiological processes.

Biochemical and Physiological Effects

The biochemical and physiological effects of 4-(3-Chloropyridin-2-yl)phenolyridinol are largely due to its action as an inhibitor of acetylcholinesterase. When 4-(3-Chloropyridin-2-yl)phenolyridinol binds to acetylcholinesterase, it prevents the enzyme from breaking down acetylcholine, leading to an increase in the concentration of acetylcholine in the synapse. This increased concentration of acetylcholine leads to an increase in the activity of the cholinergic system, which is responsible for a variety of physiological processes, including learning and memory, muscle contraction, and autonomic functions. In addition, 4-(3-Chloropyridin-2-yl)phenolyridinol has been shown to have anti-inflammatory and analgesic effects.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of using 4-(3-Chloropyridin-2-yl)phenolyridinol in laboratory experiments is that it is relatively easy to synthesize and is relatively stable in aqueous solutions. In addition, it is relatively non-toxic and has a low potential for bioaccumulation. However, there are some limitations to using 4-(3-Chloropyridin-2-yl)phenolyridinol in laboratory experiments. For example, it is not very soluble in organic solvents and has a low solubility in water. In addition, it is not very stable in the presence of light or oxygen.

Orientations Futures

The potential applications of 4-(3-Chloropyridin-2-yl)phenolyridinol are numerous and varied. The compound has already been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. In addition, it has potential applications as an inhibitor of acetylcholinesterase, which could lead to the development of new treatments for neurological disorders. Furthermore, 4-(3-Chloropyridin-2-yl)phenolyridinol could be used as a catalyst in the synthesis of a variety of organic compounds, and as an intermediate in the synthesis of a variety of pharmaceuticals. In addition, further research is needed to explore the potential of 4-(3-Chloropyridin-2-yl)phenolyridinol as an anti-inflammatory and analgesic agent.

Méthodes De Synthèse

4-(3-Chloropyridin-2-yl)phenolyridinol can be synthesized by several methods. The most common method is a reaction between chloroform and pyridine, which produces 4-(3-Chloropyridin-2-yl)phenolyridinol and formaldehyde. This reaction is typically carried out in aqueous solution, and the product is isolated by distillation. Other methods of synthesis include the reaction of pyridine with a chlorinating agent such as chlorine, hypochlorous acid, or hypochlorite. In addition, 4-(3-Chloropyridin-2-yl)phenolyridinol can be synthesized from the reaction of pyridine with a chlorinating agent such as chloroacetyl chloride or chloroacetyl bromide.

Safety and Hazards

“4-(3-Chloropyridin-2-yl)phenol” is classified under the GHS07 hazard class . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .

Propriétés

IUPAC Name |

4-(3-chloropyridin-2-yl)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO/c12-10-2-1-7-13-11(10)8-3-5-9(14)6-4-8/h1-7,14H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGAQMMYWJSYOJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC=C(C=C2)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![t-Butyl trans-4-[[(1S)-1-phenylethyl]amino]tetrahydrofuran-3-carboxylatehydrochloride](/img/structure/B6299508.png)

![2-(6-Azaspiro[2.5]octan-6-yl)aniline](/img/structure/B6299509.png)

![Ethyl 3-[4-(trifluoromethyl)-2-pyridinyl]cyclobutanecarboxylate](/img/structure/B6299518.png)

![[2-(4-Oxo-2-thioxo-3-thiazolidinyl)ethyl]phosphonic acid](/img/structure/B6299521.png)

![4,4',4'',4'''-[[Pyridine-2,6-diylbis(methylene)]bis(azanetriyl)]tetrabenzoic acid](/img/structure/B6299538.png)

![Bis[4,4,4-trifluoro-1-(2-thienyl-1,3-butanedionato]zinc TMEDA adduct, 99%](/img/structure/B6299588.png)